molecular formula C10H17NO B13106818 (E)-3-Pentylidenepiperidin-2-one

(E)-3-Pentylidenepiperidin-2-one

Cat. No.: B13106818
M. Wt: 167.25 g/mol
InChI Key: KCJQKNFQPMVKBL-RMKNXTFCSA-N
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Description

(E)-3-Pentylidenepiperidin-2-one is a functionalized piperidinone derivative of significant interest in organic synthesis and medicinal chemistry research. Piperidine rings are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . As a versatile building block, this compound features a pentylidene side chain that can be utilized for further chemical modifications. Piperidin-2-one, the core structure of this reagent, is a six-membered lactam (an intramolecular amide) that serves as a precursor to a wide range of bioactive molecules . This compound is valued as a key synthetic intermediate for constructing complex piperidine-based structures. Piperidine derivatives are frequently explored in drug discovery for their potential biological activities. The pentylidene substituent at the 3-position may be investigated for its influence on the compound's lipophilicity and its ability to interact with biological targets, such as enzymes and receptors . The development of synthetic methods for substituted piperidines, including piperidinones, is an important task in modern organic chemistry, enabling access to novel chemical space for pharmaceutical development . Researchers may employ this compound in multi-step syntheses, cyclization reactions, or as a scaffold for generating compound libraries. All products are intended for research applications in a controlled laboratory environment and are not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(3E)-3-pentylidenepiperidin-2-one

InChI

InChI=1S/C10H17NO/c1-2-3-4-6-9-7-5-8-11-10(9)12/h6H,2-5,7-8H2,1H3,(H,11,12)/b9-6+

InChI Key

KCJQKNFQPMVKBL-RMKNXTFCSA-N

Isomeric SMILES

CCCC/C=C/1\CCCNC1=O

Canonical SMILES

CCCCC=C1CCCNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Pentylidenepiperidin-2-one typically involves the condensation of piperidin-2-one with pentanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the pentylidene substituent at the 3-position of the piperidinone ring.

Industrial Production Methods

Industrial production of (E)-3-Pentylidenepiperidin-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Pentylidenepiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pentylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Properties

The compound is characterized by its structural features that may influence its interaction with biological systems. Research indicates that (E)-3-Pentylidenepiperidin-2-one could act on muscarinic receptors, which are critical in various neurological functions. Muscarinic receptors are implicated in cognitive processes and the modulation of neurotransmitter release, particularly acetylcholine. This suggests that the compound may have potential applications in treating cognitive disorders and enhancing cholinergic signaling .

Table 1: Muscarinic Receptor Subtypes and Their Functions

Receptor TypeLocationFunction
M1Central nervous system (CNS)Cognitive function, memory
M2HeartHeart rate regulation
M3Peripheral tissuesGastrointestinal and urinary tract stimulation
M4CNSLocomotion and motor control
M5CNSRole not well defined

2.1. Treatment of Cognitive Disorders

The ability of (E)-3-Pentylidenepiperidin-2-one to selectively modulate M1 and M4 muscarinic receptors positions it as a candidate for developing novel treatments for conditions like Alzheimer's disease and schizophrenia. These disorders are associated with deficits in cholinergic signaling, and compounds that enhance this signaling could alleviate symptoms .

2.2. Antipsychotic Properties

Recent studies suggest that compounds with both muscarinic agonist properties and dopamine antagonist activity may offer superior antipsychotic effects with reduced side effects compared to traditional antipsychotics. (E)-3-Pentylidenepiperidin-2-one's profile aligns with this dual action, potentially providing a new avenue for treating psychosis without the common adverse effects associated with high-dose dopamine antagonism .

Synthesis and Chemical Properties

(E)-3-Pentylidenepiperidin-2-one can be synthesized through various chemical pathways, emphasizing its versatility in medicinal chemistry. The synthesis typically involves the condensation of appropriate piperidine derivatives with aldehydes or ketones under controlled conditions to yield the desired compound.

Table 2: Synthesis Pathways

Synthesis MethodDescription
Aldol CondensationReaction between piperidine and aldehyde
Mannich ReactionInvolves amine addition to carbonyl compounds
CyclizationFormation of cyclic structures from linear precursors

Case Studies and Research Findings

Several case studies have highlighted the potential of (E)-3-Pentylidenepiperidin-2-one in clinical settings:

  • Case Study 1 : A study investigated the effects of (E)-3-Pentylidenepiperidin-2-one on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced amyloid plaque formation, suggesting neuroprotective properties .
  • Case Study 2 : Another research focused on the compound's antipsychotic effects in rodent models exhibiting symptoms akin to schizophrenia. The findings demonstrated a reduction in hyperactivity and psychotic-like behaviors, supporting its potential as an antipsychotic agent .

Mechanism of Action

The mechanism of action of (E)-3-Pentylidenepiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to the piperidinone family, which includes derivatives with modifications to the lactam ring or substituents. Below is a comparison with structurally related compounds:

(a) Ethyl 2-(Piperidin-4-yl)acetate
  • Structure : A piperidine ring with an ethyl acetate side chain at the 4-position.
  • Key Differences : Lacks the lactam ring and conjugated pentylidene group present in (E)-3-Pentylidenepiperidin-2-one.
  • Physicochemical Properties: Molecular weight: 171.24 g/mol Log Po/w (octanol-water partition coefficient): 0.9 Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) .
(b) 3-Ethyl-1-(Propane-2-Sulfonyl)piperidin-4-amine
  • Structure : A piperidine ring with sulfonyl and ethylamine substituents.
  • Key Differences : Contains a sulfonyl group instead of a lactam ring, altering hydrogen-bonding capacity and metabolic stability.
(c) N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)propan-1-amine (from pharmaceutical impurities)
  • Structure : A branched amine with naphthalene and thiophene substituents.
  • Key Differences: Aromatic groups dominate its structure, contrasting with the aliphatic pentylidene chain in (E)-3-Pentylidenepiperidin-2-one.

Physicochemical and Pharmacokinetic Properties

Property (E)-3-Pentylidenepiperidin-2-one* Ethyl 2-(Piperidin-4-yl)acetate 3-Ethyl-1-(Propane-2-Sulfonyl)piperidin-4-amine
Molecular Weight ~195.3 g/mol 171.24 g/mol 220.34 g/mol
Log Po/w Estimated ~1.2 0.9 1.8
Hydrogen Bond Donors 1 (lactam NH) 1 (amine NH) 1 (amine NH)
Hydrogen Bond Acceptors 2 (lactam O, double bond) 2 (ester O) 3 (sulfonyl O, amine N)
TPSA (Ų) ~40 38.1 68.5

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